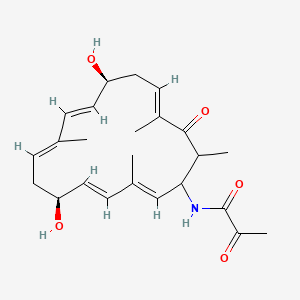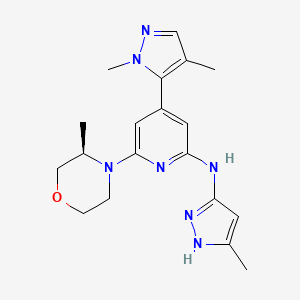
Atr-IN-16
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Atr-IN-16 is a highly effective inhibitor of ataxia telangiectasia and Rad3-related kinase (ATR kinase). It has shown significant anticancer activity, particularly in LoVo cells, with an IC50 value of 410 nM . The compound is known for its potential in cancer treatment due to its ability to inhibit ATR kinase, which plays a crucial role in the DNA damage response and cell cycle regulation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Atr-IN-16 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through various organic reactions such as nucleophilic substitution, cyclization, and amide bond formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistency and scalability. The reaction conditions are carefully controlled to maintain the quality and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
Atr-IN-16 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the structure of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new substituents into the molecule .
科学的研究の応用
Atr-IN-16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of ATR kinase and its effects on DNA damage response.
Biology: Employed in cellular studies to investigate the role of ATR kinase in cell cycle regulation and apoptosis.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit ATR kinase and induce cell death in cancer cells.
Industry: Utilized in the development of new therapeutic agents targeting ATR kinase for cancer treatment.
作用機序
Atr-IN-16 exerts its effects by inhibiting ATR kinase, a key enzyme involved in the DNA damage response. ATR kinase is activated in response to DNA damage and replication stress, leading to the phosphorylation of downstream targets such as CHK1. By inhibiting ATR kinase, this compound disrupts the DNA damage response, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism makes it a promising candidate for cancer therapy .
類似化合物との比較
Similar Compounds
AZD6738 (Ceralasertib): Another ATR kinase inhibitor with similar anticancer properties.
VE-821: A potent ATR kinase inhibitor used in preclinical studies.
ETP-46464: An ATR kinase inhibitor with demonstrated efficacy in cancer models.
Uniqueness of Atr-IN-16
This compound stands out due to its high potency and selectivity for ATR kinase. Its IC50 value of 410 nM in LoVo cells highlights its effectiveness in inhibiting ATR kinase. Additionally, its ability to induce cell death in cancer cells through disruption of the DNA damage response makes it a unique and valuable compound for cancer research and therapy .
特性
分子式 |
C19H25N7O |
|---|---|
分子量 |
367.4 g/mol |
IUPAC名 |
4-(2,4-dimethylpyrazol-3-yl)-6-[(3R)-3-methylmorpholin-4-yl]-N-(5-methyl-1H-pyrazol-3-yl)pyridin-2-amine |
InChI |
InChI=1S/C19H25N7O/c1-12-10-20-25(4)19(12)15-8-16(21-17-7-13(2)23-24-17)22-18(9-15)26-5-6-27-11-14(26)3/h7-10,14H,5-6,11H2,1-4H3,(H2,21,22,23,24)/t14-/m1/s1 |
InChIキー |
ONKJHQQFFLEAGL-CQSZACIVSA-N |
異性体SMILES |
C[C@@H]1COCCN1C2=CC(=CC(=N2)NC3=NNC(=C3)C)C4=C(C=NN4C)C |
正規SMILES |
CC1COCCN1C2=CC(=CC(=N2)NC3=NNC(=C3)C)C4=C(C=NN4C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


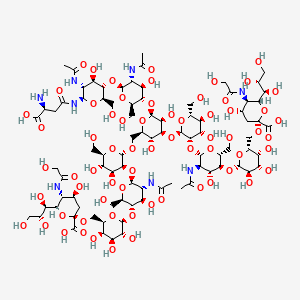
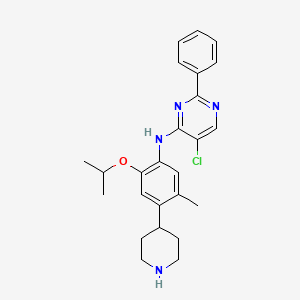
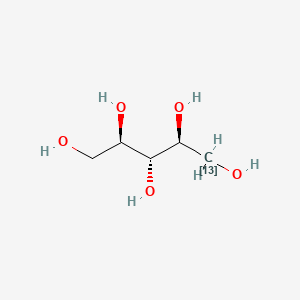
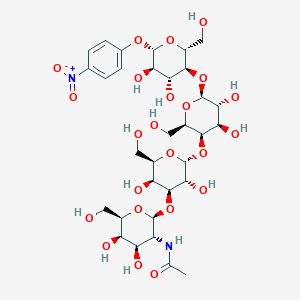
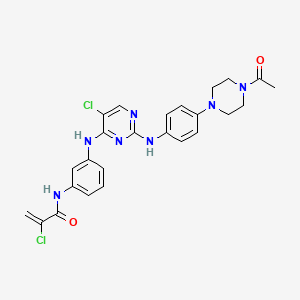
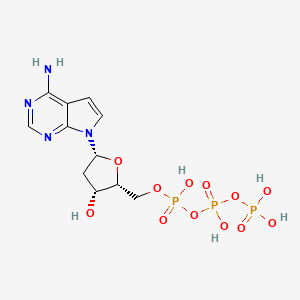
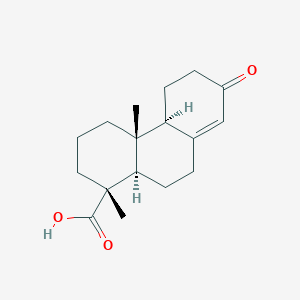
![[(2R,4R,5R)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12402708.png)
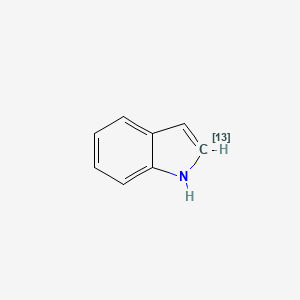
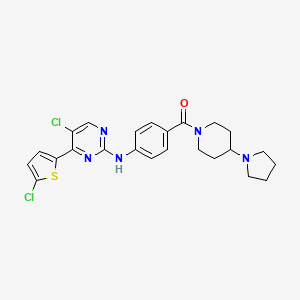

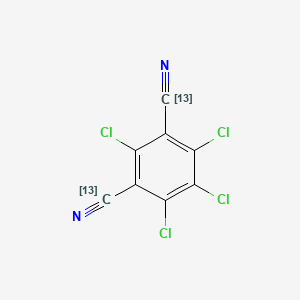
![(2S)-5-amino-2-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid](/img/structure/B12402736.png)
